![molecular formula C27H21N3OS B2550505 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 863588-88-9](/img/structure/B2550505.png)
3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
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Overview
Description
The compound “3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide” is a complex organic molecule. It contains a thiazolo[5,4-b]pyridine core, which is a heterocyclic compound . Thiazolo[5,4-b]pyridines are known to have significant biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazolo[5,4-b]pyridine core would be a key structural unit .Scientific Research Applications
Antioxidant Properties
Thiazolo [4,5-b]pyridines have been identified as potent antioxidants. These compounds exhibit the ability to scavenge free radicals and protect cells from oxidative damage. The specific antioxidant mechanisms of 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide contribute to its potential therapeutic applications in conditions related to oxidative stress .
Antimicrobial Activity
Researchers have discovered that certain thiazolo [4,5-b]pyridines, including our compound of interest, possess antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Their potential use in developing novel antimicrobial agents is an exciting avenue for further exploration .
Herbicidal Applications
Thiazolo [4,5-b]pyridines have also demonstrated herbicidal activity. These compounds can interfere with plant growth and development, making them valuable candidates for herbicide development. Investigating the specific mode of action and selectivity of 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide could lead to innovative weed control strategies .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Some thiazolo [4,5-b]pyridines, including our compound, exhibit anti-inflammatory properties. Understanding their mechanisms of action and potential targets could pave the way for novel anti-inflammatory drugs .
Antifungal Potential
Thiazolo [4,5-b]pyridines have been investigated for their antifungal activity. These compounds may offer alternative treatments for fungal infections. 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide’s antifungal potential warrants further exploration .
Antitumor Properties
Emerging evidence suggests that certain thiazolo [4,5-b]pyridines exhibit antitumor effects. These compounds may interfere with cancer cell growth, proliferation, or survival pathways. Investigating the specific mechanisms of 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide in cancer models could lead to promising therapeutic strategies .
Histamine H3 Receptor Modulation
Some thiazolo [4,5-b]pyridines have been reported as histamine H3 receptor antagonists. These receptors play a role in neurotransmission and immune responses. Understanding the interaction of 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide with histamine receptors could have implications for neurological and immunological disorders .
Mechanism of Action
Target of Action
The primary target of the compound 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is the PI3K enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide interacts with its target, the PI3K enzyme, by inhibiting its activity . This inhibition is achieved through the compound’s strong binding affinity to the enzyme, which results in a decrease in the enzyme’s activity .
Biochemical Pathways
The inhibition of the PI3K enzyme by 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, cell survival, and angiogenesis . The inhibition of this pathway can lead to the suppression of tumor growth and proliferation .
Result of Action
The molecular and cellular effects of 3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide’s action include the inhibition of cell growth and proliferation, particularly in cancer cells . By inhibiting the PI3K enzyme, this compound can suppress tumor growth and proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,3-diphenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3OS/c31-25(18-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)29-22-15-13-21(14-16-22)26-30-24-12-7-17-28-27(24)32-26/h1-17,23H,18H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXBQDKPYVBWFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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